
Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole-aminopiperidine Hybrid Analogues
A study by Jeankumar et al. (2013) explored the design, synthesis, and evaluation of a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors, showing promise in antituberculosis activity without cytotoxic effects at certain concentrations. This research highlights the compound's utility in developing novel treatments against tuberculosis, a critical global health challenge (Jeankumar et al., 2013).
Novel Routes to Heterocyclic Compounds
Elnagdi et al. (1988) demonstrated the synthesis of Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound structurally related to the chemical , by condensing cyanoacetohydrazide with diethyl monoimidic malonate. The reactivity of this compound towards various electrophilic reagents was reported, offering new pathways in the synthesis of heterocyclic compounds with potential biological activities (Elnagdi et al., 1988).
Synthesis and Antibacterial Activity
Singh and Kumar (2015) explored the synthesis of 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles, starting from Ethyl pyridine-4-carboxylate. This research indicates the potential antibacterial applications of compounds synthesized from the base structure, emphasizing the importance of such chemical entities in developing new antimicrobial agents (Singh & Kumar, 2015).
Analytical and Spectral Study of Organic Ligands
Patel (2020) conducted a study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, focusing on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. The antimicrobial activity of these compounds was tested against different human pathogenic bacteria, showcasing the compound's relevance in synthesizing and studying organic ligands with potential biomedical applications (Patel, 2020).
Synthesis of Anticancer Agents
Rehman et al. (2018) reported the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. This study showcases the importance of such compounds in developing new therapeutic agents against cancer, further underlining the broad range of potential scientific research applications of the chemical (Rehman et al., 2018).
Properties
IUPAC Name |
ethyl 4-[[1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-2-31-22(30)28-11-7-18(8-12-28)24-21(29)17-6-4-10-27(14-17)15-19-25-20(26-32-19)16-5-3-9-23-13-16/h3,5,9,13,17-18H,2,4,6-8,10-12,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMODZAFCFSTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
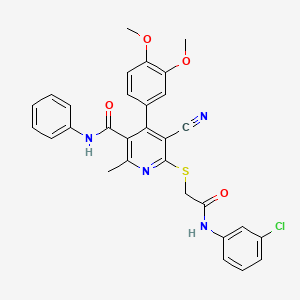
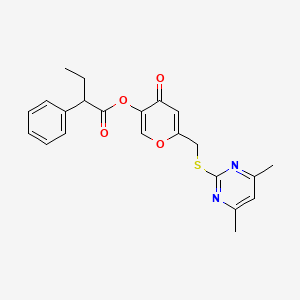
![6-Chloro-N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B3017943.png)
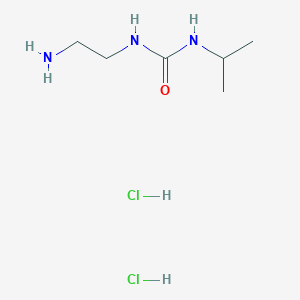
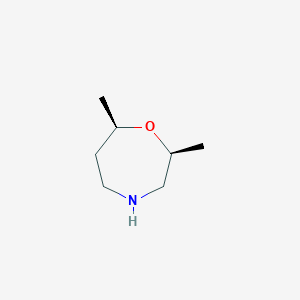
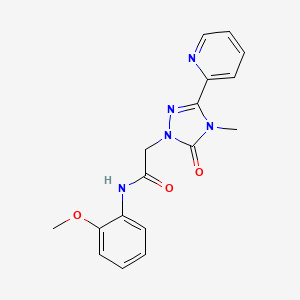
![Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017948.png)
![N-(2-chloro-4-methylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3017949.png)
![1-((4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3017950.png)
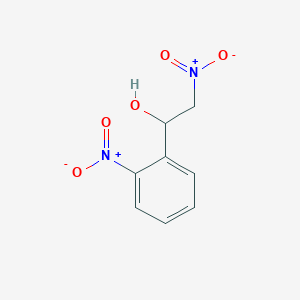
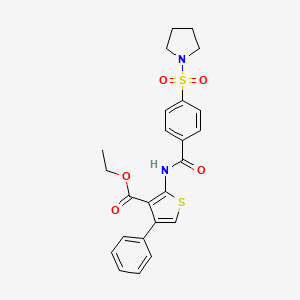

![6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3017954.png)

